3-(2-Chloropropanoyl)-1-(2,4-dimethylphenyl)urea
Overview
Description
3-(2-Chloropropanoyl)-1-(2,4-dimethylphenyl)urea (also known as CPPU) is a synthetic compound used in scientific research. CPPU is a potent inhibitor of the growth of plants and has been used in the study of plant physiology, biochemistry, and metabolism. CPPU has been used in a variety of experiments, including those involving plant growth, plant development, and plant stress. CPPU is also known to have biochemical and physiological effects on plants, and its mechanism of action is being studied in order to understand its role in plant physiology.
Scientific Research Applications
Anion Coordination Chemistry : Urea-based ligands, similar to the compound , have been studied for their anion coordination chemistry. These studies reveal interesting hydrogen bond motifs involving urea NH groups, carbonyl, and anions, highlighting potential applications in selective anion binding and crystallization processes (Wu et al., 2007).
Molecular Structure Studies : Research on structurally related compounds has focused on understanding molecular conformations and interactions, such as intramolecular hydrogen bonding. These insights are crucial for designing compounds with desired physical and chemical properties (Yan et al., 2007).
Synthesis Methods : Studies have also explored efficient synthesis methods for related urea compounds, which are valuable for various industrial and pharmaceutical applications (Chang-shui, 2008).
Herbicide and Pesticide Research : Similar urea compounds have been used as herbicides and pesticides. Understanding their degradation in soil and their interaction with environmental factors is essential for developing eco-friendly agricultural chemicals (Katz & Strusz, 1968).
Pharmacological Tool Development : Certain urea derivatives have been identified as nonpeptidic agonists for specific receptors, suggesting their potential in drug development and pharmacological research (Croston et al., 2002).
Neurological Studies : Research on urea derivatives also includes their effects on neuronal excitability and receptor modulation, indicating potential applications in neuroscience and treatment of CNS diseases (Wang et al., 2011).
Organic Chemistry and Coordination Chemistry : Studies have focused on the preparation of cyclic urea adducts and their spectroscopic properties, which are significant in organometallic chemistry (Aitken & Onyszchuk, 1985).
Environmental Monitoring : Methods for detecting urea herbicides in soil and food products have been developed, emphasizing the importance of monitoring environmental and food safety (Fang-shi, 2007).
Photodecomposition Studies : The photodecomposition of urea herbicides has been researched, providing insights into their stability and breakdown under different light conditions, relevant for environmental impact assessments (Jordan et al., 1964).
Synthetic Bioinorganic Chemistry : Research on urease-like catalytic activities of metal complexes, inspired by the properties of urea compounds, opens avenues in enzyme mimicry and catalysis (Kundu et al., 2021).
properties
IUPAC Name |
2-chloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-7-4-5-10(8(2)6-7)14-12(17)15-11(16)9(3)13/h4-6,9H,1-3H3,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTGXHMDPYNLPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)C(C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloropropanoyl)-1-(2,4-dimethylphenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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